molecular formula C14H19N3O2 B2985674 Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2097896-14-3

Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2985674
CAS No.: 2097896-14-3
M. Wt: 261.325
InChI Key: OHILGGUFEJYBBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While there are references to related compounds and their molecular structures , specific information on the molecular structure of “Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” is not available.


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Cyclopropyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone and its derivatives have been synthesized and evaluated for their antimicrobial activities. For example, a series of 4-(aryloxy)phenyl cyclopropyl methanones showed significant antitubercular activity against Mycobacterium tuberculosis H37Rv, with compounds demonstrating minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL. One compound exhibited 98% killing of intracellular bacilli in mouse bone marrow-derived macrophages and was active against multidrug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates (Bisht et al., 2010). Furthermore, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and shown to exhibit good antimicrobial activity against various pathogenic bacterial and fungal strains, highlighting their potential as therapeutic agents (Mallesha & Mohana, 2014).

Structural and Theoretical Studies

Studies on compounds containing cyclopropyl and piperidinyl groups have also focused on their structural and theoretical aspects. For example, thermal, optical, etching, structural studies, and theoretical calculations have been conducted on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, revealing insights into its stability and interactions at the molecular level (Karthik et al., 2021).

Anticancer and Antituberculosis Studies

The synthesis of 1-(4-chlorophenyl)cyclopropylmethanone derivatives has been explored for their anticancer and antituberculosis potential. Selected compounds exhibited in vitro activity against human breast cancer cell lines and M. tuberculosis, highlighting the versatility of cyclopropyl(piperidin-1-yl)methanone derivatives in medicinal chemistry (Mallikarjuna, Padmashali, & Sandeep, 2014).

Mechanism of Action Studies

Research into the mechanism of action of cyclopropyl-derived inhibitors on enzymes such as methanol dehydrogenase (MDH) has provided valuable insights into their biochemical interactions and potential therapeutic applications. This research contributes to our understanding of how these compounds interact with biological systems at the molecular level (Frank et al., 1989).

Properties

IUPAC Name

cyclopropyl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-15-7-4-13(16-10)19-12-5-8-17(9-6-12)14(18)11-2-3-11/h4,7,11-12H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHILGGUFEJYBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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